1-Methanesulfonylazetidine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

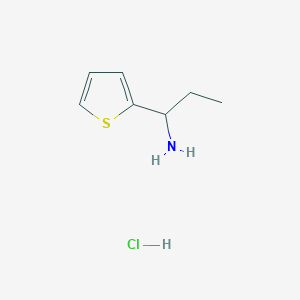

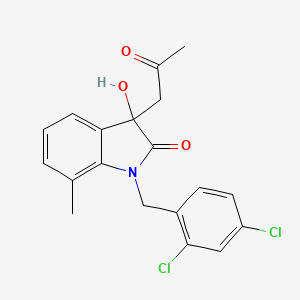

1-Methanesulfonylazetidine-2-carbohydrazide is a heterocyclic compound with the molecular formula C5H11N3O3S . It has a molecular weight of 193.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Antibacterial Activities

- Sulfonamide derivatives of Methanesulfonicacid hydrazide, including methanesulfonylhydrazone compounds, have demonstrated significant antibacterial activity against a variety of bacteria. This includes effectiveness against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (e.g., Salmonella enteritidis, Escherichia coli) (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Synthesis of Novel Compounds

- Research has focused on synthesizing new compounds with Methanesulfonyl fluoride, like methanesulfonyl enzyme derivatives. These compounds exhibit unique properties, such as increased reaction rates with certain ions (Kitz & Wilson, 1963).

Chemical Synthesis Processes

- The compound has been used in radical processes involving sulfur dioxide, leading to the synthesis of various sulfonylhydrazides under mild conditions. This showcases its utility in facilitating complex chemical reactions (An, Zheng, & Wu, 2014).

Carbonic Anhydrase Inhibition

- Studies have indicated that derivatives of methane sulfonic acid hydrazide, like furan sulfonylhydrazones, exhibit inhibition activities on carbonic anhydrase enzymes. This is significant for understanding enzyme mechanisms and potential therapeutic applications (Gündüzalp et al., 2016).

Anticancer Activities

- Alkyl sulfonic acid hydrazides, related to Methane sulfonic acid hydrazide, have shown anticancer activities, particularly on MCF-7 human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Özdemir et al., 2015).

Vibrational Spectroscopy and Structural Analysis

- Methanesulfonic acid hydrazide (MSH) has been extensively studied for its structural and vibrational properties, contributing to a deeper understanding of molecular interactions and stability (Ienco, Mealli, Paoli, Dodoff, Kantarci, & Karacan, 1999).

Pharmaceutical Synthesis

- The compound has been used in the synthesis of pharmaceutical agents like Na+/H+ exchange inhibitors, showcasing its role in developing significant medical treatments (Weichert, Faber, Jansen, Scholz, & Lang, 1997).

Microbial Metabolism

- Research into the metabolism of Methanesulfonic acid has provided insights into microbial sulfur cycling, with implications for environmental sciences and microbial ecology (Kelly & Murrell, 1999).

Safety and Hazards

Properties

IUPAC Name |

1-methylsulfonylazetidine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHGKCQAQKAWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)

![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)